molecular formula C18H15NO3 B4401204 4-(2-Quinolin-8-yloxyethoxy)benzaldehyde

4-(2-Quinolin-8-yloxyethoxy)benzaldehyde

Cat. No.: B4401204
M. Wt: 293.3 g/mol
InChI Key: PVKKTKYIADJSAX-UHFFFAOYSA-N
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Description

4-(2-Quinolin-8-yloxyethoxy)benzaldehyde is a benzaldehyde derivative featuring a quinoline moiety linked via a 2-ethoxyethoxy chain to the benzaldehyde core. This compound’s structural complexity suggests applications in organic synthesis, coordination chemistry, or as a precursor for bioactive molecules, though specific biological data are absent in the evidence.

Properties

IUPAC Name

4-(2-quinolin-8-yloxyethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-13-14-6-8-16(9-7-14)21-11-12-22-17-5-1-3-15-4-2-10-19-18(15)17/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKKTKYIADJSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)C=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-Quinolin-8-yloxyethoxy)benzaldehyde typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Etherification: The quinoline derivative is then reacted with ethylene glycol to form the ethoxy bridge.

    Aldehyde Formation: Finally, the ethoxy-quinoline compound is reacted with benzaldehyde under specific conditions to yield this compound.

Chemical Reactions Analysis

4-(2-Quinolin-8-yloxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

4-(2-Quinolin-8-yloxyethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a fluorescent probe due to its quinoline moiety.

    Industry: It can be used in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 4-(2-Quinolin-8-yloxyethoxy)benzaldehyde involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The aldehyde group can form Schiff bases with amines, which can be used to study enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

A comparative analysis of key benzaldehyde derivatives is summarized in Table 1.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
4-(2-Quinolin-8-yloxyethoxy)benzaldehyde* C₁₉H₁₇NO₄ (estimated) ~307.35 Quinoline-8-yloxyethoxy, benzaldehyde Likely polar due to ethoxyethoxy linker
4-Methoxy-3-(quinolin-8-yloxymethyl)benzaldehyde C₁₈H₁₅NO₃ 293.32 Quinolin-8-yloxymethyl, methoxy Irritant (Xi hazard class); moderate polarity
(2'S)-4-(2'S-Hydroxy-3'S-methyl-3'S-butenoxy)benzaldehyde C₁₃H₁₆O₄ 236.27 Hydroxy-methyl-butenoxy, benzaldehyde Natural origin; cytotoxic (IC₅₀: 18.90 μg/mL)
4-(N,N-Dimethylamino)benzaldehyde C₉H₁₁NO 149.19 N,N-dimethylamino, benzaldehyde Electron-rich aldehyde; used in condensation

*Estimated based on structural analogy to .

Key Observations :

  • Polarity : The ethoxyethoxy linker in the target compound likely increases hydrophilicity compared to the methoxy and methyl-substituted analogs .
  • Hazard Profile: Quinoline-containing benzaldehydes (e.g., ) are classified as irritants, suggesting similar handling precautions for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Quinolin-8-yloxyethoxy)benzaldehyde
Reactant of Route 2
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4-(2-Quinolin-8-yloxyethoxy)benzaldehyde

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